6-(哌啶-1-基)吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

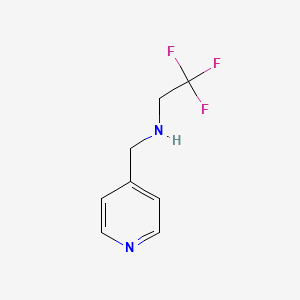

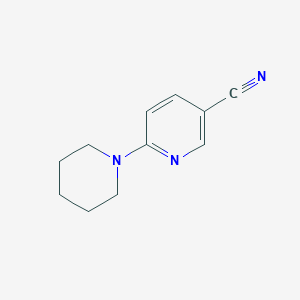

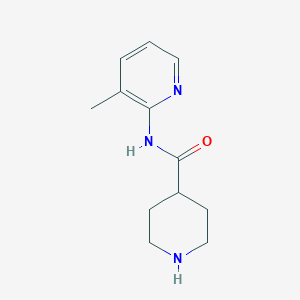

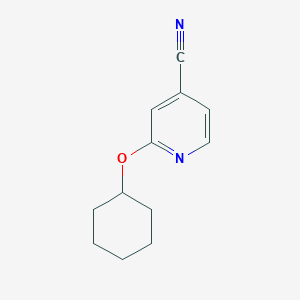

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a piperidinyl group and a carbonitrile group. This structure is a common motif in various synthesized pyridine derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-component reactions. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine can lead to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another example is the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine, which yields a product through a one-pot reaction at room temperature .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods. For example, the structure of a dichlorothiophene-substituted pyridine derivative was elucidated using 1H, 13C NMR, and 2D NMR spectra, as well as X-ray single crystal analysis . Similarly, the structure of a piperidinyl-substituted pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carbonitrile group can lead to nucleophilic addition reactions, while the piperidinyl group can be involved in reactions typical of secondary amines. The specific reactivity would depend on the substitution pattern and the presence of other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a piperidinyl-substituted pyridine derivative revealed that the piperidine ring adopts a chair conformation and the pyridine ring is essentially planar . The presence of substituents can affect the compound's solubility, melting point, and stability. Spectroscopic analysis, such as IR and UV-vis absorption, can provide insights into the electronic properties of these compounds .

科学研究应用

哌啶衍生物的合成

6-(哌啶-1-基)吡啶-3-腈: 是一种在合成各种哌啶衍生物中具有重要价值的前体。 这些衍生物在药物化学中至关重要,因为它们构成许多药物的骨架 。该化合物可以进行各种分子内和分子间反应,从而形成取代的哌啶、螺哌啶、稠合哌啶和哌啶酮。这些反应对于创造可作为潜在药物的生物活性分子至关重要。

药理学应用

哌啶部分存在于二十多种类别的药物中,包括生物碱 。6-(哌啶-1-基)吡啶-3-腈的衍生物可以表现出广泛的药理活性。由于哌啶环能够穿过血脑屏障,它们被用于发现和生物学评估潜在药物,特别是针对中枢神经系统的药物。

硼酸的开发

6-(哌啶-1-基)吡啶-3-腈可用于合成硼酸,硼酸在药物发现和材料科学中使用的交叉偶联反应中至关重要 。从该化合物衍生的硼酸可用于创建具有潜在治疗应用的复杂分子。

催化研究

该化合物可用于开发用于氢化反应的催化剂 。哌啶环可以被功能化以创建用于金属基催化剂的配体,金属基催化剂用于各种化学转化,包括不饱和化合物的还原。

属性

IUPAC Name |

6-piperidin-1-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOETXRQFXRLQGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640974 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501378-38-7 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)